molecular formula C14H23N7O B5984656 N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide

N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide

Cat. No. B5984656
M. Wt: 305.38 g/mol
InChI Key: DJTPXVULNONQRD-UHFFFAOYSA-N
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Description

N-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide (HDP-CTIC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDP-CTIC is a triazine derivative that has been synthesized and studied extensively for its biological and chemical properties.

Scientific Research Applications

N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has been used to synthesize novel materials with unique properties.

Mechanism of Action

The mechanism of action of N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide can alter gene expression patterns and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide can induce cell death in cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide is a relatively new compound, and its biological and chemical properties are still being studied. Additionally, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide can be toxic at high doses, and its effects on human health are not fully understood.

Future Directions

There are several future directions for research on N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide. One potential direction is to study the compound's effects on epigenetic regulation and gene expression. Another direction is to investigate the potential use of N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide as a therapeutic agent for neurodegenerative disorders. Additionally, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide could be used to synthesize novel materials with unique properties for various applications.
Conclusion:
In conclusion, N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide is a triazine derivative that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis method of N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide involves a multi-step process, and the compound has several advantages for lab experiments. N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide has various biochemical and physiological effects, and its mechanism of action is still being studied. Future research on N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide could lead to new insights into its biological and chemical properties and potential applications.

Synthesis Methods

N'-hydroxy-4,6-dipiperidin-1-yl-1,3,5-triazine-2-carboximidamide can be synthesized through a multi-step process involving the reaction of piperidine, cyanamide, and hydroxylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The yield and purity of the compound can be improved by optimizing the reaction parameters and purification methods.

properties

IUPAC Name

N'-hydroxy-4,6-di(piperidin-1-yl)-1,3,5-triazine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N7O/c15-11(19-22)12-16-13(20-7-3-1-4-8-20)18-14(17-12)21-9-5-2-6-10-21/h22H,1-10H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTPXVULNONQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)C(=NO)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)/C(=N\O)/N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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